tert-Butyl (1-isopropyl-2-oxopyrrolidin-3-yl)carbamate
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Overview
Description
tert-Butyl (1-isopropyl-2-oxopyrrolidin-3-yl)carbamate: is a chemical compound with the molecular formula C12H22N2O3. It is a derivative of pyrrolidine and is often used in organic synthesis and medicinal chemistry. This compound is known for its stability and reactivity, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-isopropyl-2-oxopyrrolidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate pyrrolidine derivative. The reaction is usually carried out under controlled conditions to ensure high yield and purity. Common reagents used in the synthesis include tert-butyl chloroformate and isopropylamine .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow techniques and advanced purification methods to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (1-isopropyl-2-oxopyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl (1-isopropyl-2-oxopyrrolidin-3-yl)carbamate is used as a building block in the synthesis of more complex molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .
Biology: The compound is used in biological research to study enzyme interactions and protein modifications. Its stability and reactivity make it a useful tool in biochemical assays .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It serves as an intermediate in the synthesis of drugs targeting various diseases .
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its versatility allows for its incorporation into various industrial processes .
Mechanism of Action
The mechanism of action of tert-Butyl (1-isopropyl-2-oxopyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved include enzyme catalysis and protein binding, which can lead to changes in cellular functions and metabolic processes .
Comparison with Similar Compounds
- tert-Butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate
- tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate
- tert-Butyl (1-hydroxy-5-oxopyrrolidin-3-yl)carbamate
Comparison: Compared to similar compounds, tert-Butyl (1-isopropyl-2-oxopyrrolidin-3-yl)carbamate is unique due to its specific isopropyl and oxopyrrolidinyl groups. These functional groups confer distinct reactivity and stability, making it particularly useful in certain synthetic and research applications .
Properties
Molecular Formula |
C12H22N2O3 |
---|---|
Molecular Weight |
242.31 g/mol |
IUPAC Name |
tert-butyl N-(2-oxo-1-propan-2-ylpyrrolidin-3-yl)carbamate |
InChI |
InChI=1S/C12H22N2O3/c1-8(2)14-7-6-9(10(14)15)13-11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,16) |
InChI Key |
BYNZWMUEEMFYBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC(C1=O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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